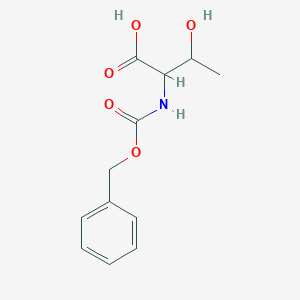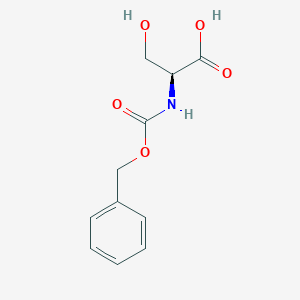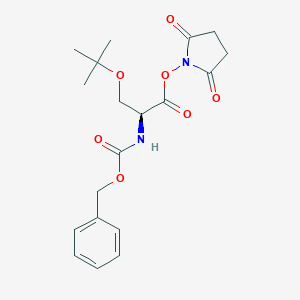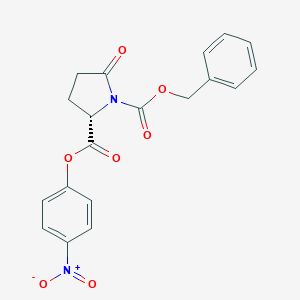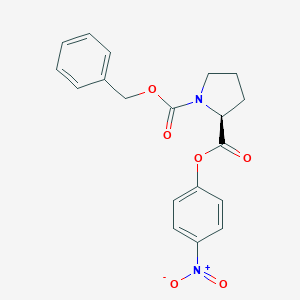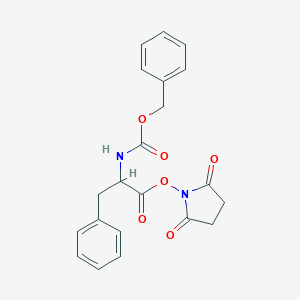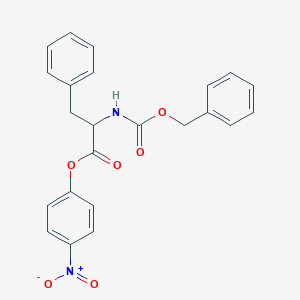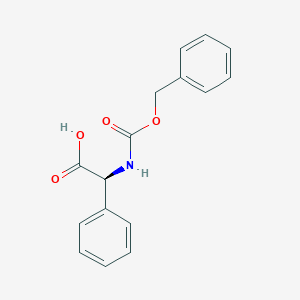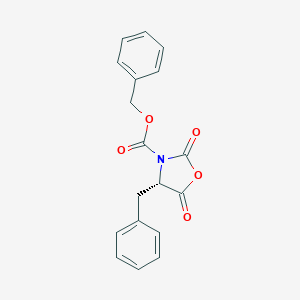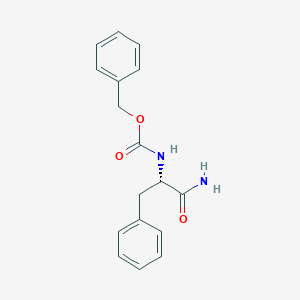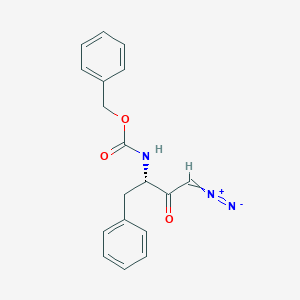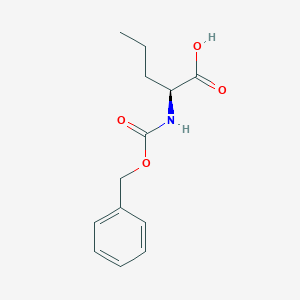
(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid, hereafter referred to as (2S)-4-oxo-PMA, is a compound of considerable interest in the scientific community. It has been studied extensively in recent years due to its potential applications in biochemistry and physiology, as well as its potential for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Sorption of Phenoxy Herbicides
Research led by Werner, Garratt, and Pigott (2012) focused on the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals, highlighting the environmental interactions of similar compounds. This study underscores the importance of understanding the environmental fate and transport of organic pollutants, including how they bind to different substrates in the environment (Werner et al., 2012).
Antioxidant Activity of Hydroxycinnamic Acids
Investigations into the antioxidant properties of hydroxycinnamic acids, as reviewed by Munteanu and Apetrei (2021), provide insight into how structurally related compounds exhibit significant biological activities, such as scavenging free radicals and protecting against oxidative stress (Munteanu & Apetrei, 2021).
Directed Regulation of Multienzyme Complexes
Artiukhov, Graf, and Bunik (2016) discussed the use of synthetic analogs of 2-oxo acids to modulate metabolism by inhibiting key metabolic reactions, illustrating the therapeutic potential of manipulating metabolic pathways through chemical intervention (Artiukhov et al., 2016).
Eigenschaften
IUPAC Name |
(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6/c1-2-8-21-13(17)9-12(14(18)19)16-15(20)22-10-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2,(H,16,20)(H,18,19)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXLDZQGKGEICY-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

